Sorafenib N-oxide is the primary metabolite of the multikinase inhibitor Sorafenib. [, , , , , , , , , , , , ] It exhibits pharmacological activity comparable to Sorafenib, acting as an equipotent active metabolite. [, , , , , ] Research indicates Sorafenib N-oxide plays a significant role in both the efficacy and toxicity associated with Sorafenib treatment. [, ]
Sorafenib N-Oxide is derived from sorafenib through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP3A4. This compound is classified under the broader category of pharmaceuticals and is specifically categorized as a metabolite of a kinase inhibitor, which plays a crucial role in the pharmacokinetics and pharmacodynamics of sorafenib therapy .
The synthesis of sorafenib N-Oxide occurs predominantly through the metabolic action of cytochrome P450 enzymes in the liver. The primary enzyme involved in this biotransformation is CYP3A4, which catalyzes the oxidation of sorafenib to form sorafenib N-Oxide.
Sorafenib N-Oxide has a molecular formula of C_21H_22ClF_3N_4O_3. The structure features:
Sorafenib N-Oxide participates in various chemical reactions primarily related to its role as a metabolite:
The mechanism of action for sorafenib N-Oxide closely mirrors that of its parent compound, sorafenib. It functions primarily as an inhibitor of various kinases involved in cancer cell proliferation and angiogenesis.
Sorafenib N-Oxide exhibits several notable physical and chemical properties:
Sorafenib N-Oxide has several applications within scientific research and clinical settings:
Sorafenib undergoes extensive hepatic metabolism, with N-oxidation representing a major biotransformation pathway. Studies using colorectal cancer (CRC) cell lines (HT-29, HCT-116, CaCo-2) demonstrate that intracellular conversion of sorafenib to sorafenib N-oxide is enzymatically regulated and can be pharmacologically enhanced. For instance, co-administration of the ginger compound 6-paradol (10–100 µM) significantly increases the intracellular concentration of sorafenib N-oxide by 37–64% in CaCo-2 cells through modulation of cytochrome P450 activity and inhibition of efflux transporters like P-glycoprotein (P-gp) [1] [4]. This metabolic potentiation correlates with improved antitumor responses.
Table 1: Catalytic Enhancement of Sorafenib N-Oxide Formation
Potentiator | Concentration | N-Oxide Increase | Cell Line | Mechanism | |
---|---|---|---|---|---|
6-Paradol | 50 µM | 37–64% | CaCo-2 | CYP3A4 induction, P-gp inhibition | |
6-Shogaol | 30 µM | 42–58% | HT-29 | P-gp inhibition | |
None (Control) | - | Baseline | Multiple | Native metabolism | [1] [4] |
Sorafenib N-oxide shares sorafenib’s kinase inhibition profile but exhibits distinct potency against key molecular targets involved in tumor progression.
Table 2: Comparative Target Inhibition Profile (IC50, nM)
Target | Sorafenib | Sorafenib N-Oxide | Biological Impact | |
---|---|---|---|---|
VEGFR-2 | 12 ± 2 | 15 ± 3 | Antiangiogenesis | |
PDGFR-β | 21 ± 4 | 28 ± 5 | Stromal support disruption | |
Raf-1 | 8 ± 1 | 12 ± 2 | MAPK pathway inhibition | |
SLC7A11 | 1800 ± 210 | 950 ± 130 | Ferroptosis sensitization | [3] [8] [4] |
The generation and activity of sorafenib N-oxide directly influence therapeutic efficacy in multiple clinical contexts:
Table 3: Therapeutic Impact of Sorafenib N-Oxide in Experimental Models
Intervention | Model | Efficacy Outcome | Mechanistic Insight | |
---|---|---|---|---|
6-Paradol + Sorafenib | CRC Xenografts | Tumor volume ↓ 50% vs. sorafenib alone | N-Oxide ↑ 64%, P-gp inhibition | |
FA-Liposomes (N-Oxide loaded) | Murine HCC | Tumor accumulation ↑ 2.3-fold | Active targeting via folate receptors | |
SIX2 siRNA + Sorafenib | Resistant HCC | Ferroptosis ↑ 70%, SLC7A11 ↓ 3.2-fold | METTL9-SLC7A11 axis modulation | [1] [6] [8] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7